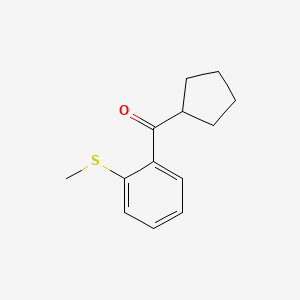

Cyclopentyl 2-thiomethylphenyl ketone

描述

Cyclopentyl 2-thiomethylphenyl ketone is an organic compound with the molecular formula C13H16OS. It is known for its unique structure, which includes a cyclopentyl group attached to a phenyl ring substituted with a thiomethyl group and a ketone functional group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

Cyclopentyl 2-thiomethylphenyl ketone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of cyclopentyl benzene with 2-thiomethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

化学反应分析

Types of Reactions

Cyclopentyl 2-thiomethylphenyl ketone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

Oxidation: Cyclopentyl 2-sulfoxidephenyl ketone, Cyclopentyl 2-sulfonephenyl ketone

Reduction: Cyclopentyl 2-thiomethylphenyl alcohol

Substitution: Various substituted derivatives depending on the electrophile used

科学研究应用

Organic Synthesis

Cyclopentyl 2-thiomethylphenyl ketone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new synthetic routes in organic chemistry.

Drug Discovery

The compound's distinctive properties make it a candidate for pharmaceutical development. Researchers are exploring its potential as a lead compound in drug discovery, particularly for conditions that may benefit from sulfur-containing moieties.

Material Science

In material science, this compound is used to study new materials with specific chemical properties. Its reactivity can be harnessed to develop materials with tailored functionalities.

Biological Studies

This compound is utilized in biological research to investigate biochemical pathways and interactions involving sulfur-containing compounds. Its role as a probe in enzyme mechanisms and other biological processes is of particular interest.

Pharmacological Effects

Research indicates several potential pharmacological effects of this compound:

- Antimicrobial Activity : Preliminary studies suggest strong antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

- Analgesic Effects : Some derivatives show promise as analgesics by modulating pain pathways in the central nervous system.

Toxicological Data

While comprehensive toxicological data on this compound is limited, related compounds suggest moderate acute toxicity (LD50 values ranging from 2 to 6 g/kg) and potential neurotoxic effects from chronic exposure.

Study on Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial efficacy of thiomethyl-containing ketones against common pathogens. This compound demonstrated significant inhibition zones, suggesting strong antimicrobial properties.

Inflammation Model Research

In murine models of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in reduced levels of TNF-alpha and IL-6, indicating its potential use in anti-inflammatory therapies.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | Study on antimicrobial efficacy |

| Anti-inflammatory | Reduced cytokine levels in inflammation model | Inflammation model research |

| Analgesic | Potential modulation of pain pathways | Related literature |

| Acute Toxicity | LD50 values between 2-6 g/kg | Toxicological data |

作用机制

The mechanism of action of cyclopentyl 2-thiomethylphenyl ketone depends on the specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiomethyl group can participate in various biochemical reactions, influencing the compound’s overall reactivity and interaction with biological molecules.

相似化合物的比较

Similar Compounds

Cyclopentyl phenyl ketone: Lacks the thiomethyl group, resulting in different reactivity and applications.

Cyclopentyl 2-methylphenyl ketone: Similar structure but with a methyl group instead of a thiomethyl group, leading to different chemical properties.

Uniqueness

Cyclopentyl 2-thiomethylphenyl ketone is unique due to the presence of the thiomethyl group, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

生物活性

Cyclopentyl 2-thiomethylphenyl ketone, also known by its chemical formula , is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to a thiomethylphenyl moiety, contributing to its unique reactivity and biological profile. The compound's structure is illustrated as follows:

- Linear Formula :

- CAS Number : 898781-91-4

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These effects are often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways within the microorganisms .

Anti-inflammatory Effects

Benzophenone derivatives, which share structural similarities with this compound, have demonstrated anti-inflammatory activities. This is primarily due to their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Compounds within this class have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The exact molecular targets and pathways remain under investigation.

Table 1: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anti-inflammatory | Inhibition of cytokines | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various benzophenone derivatives, including cyclopentyl-based compounds. The research demonstrated that these compounds could effectively inhibit the growth of breast cancer cells in vitro, with a notable IC50 value indicating significant potency . Further investigations are needed to elucidate the specific pathways involved.

Pharmacological Applications

The diverse biological activities associated with this compound suggest potential applications in pharmacology:

- Drug Development : Due to its antimicrobial and anticancer properties, this compound could serve as a lead for developing new therapeutic agents.

- Research Tool : It may be utilized in studies aimed at understanding inflammation and cancer biology, providing insights into novel treatment strategies.

属性

IUPAC Name |

cyclopentyl-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16OS/c1-15-12-9-5-4-8-11(12)13(14)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUWRPTVXGETEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642561 | |

| Record name | Cyclopentyl[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-42-9 | |

| Record name | Cyclopentyl[2-(methylthio)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。